molecular formula C21H26N2O4S B497956 N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 927637-79-4

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B497956
CAS No.: 927637-79-4
M. Wt: 402.5g/mol
InChI Key: UZUKVZXSEVWMRI-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an indole moiety and a benzenesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitronium tetrafluoroborate in acetonitrile.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins, potentially modulating their activity. The sulfonamide group can interact with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide: Lacks the methoxy groups on the benzene ring.

Uniqueness

N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to the combination of its indole and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzene ring further enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-13-6-7-18-17(10-13)16(15(3)23-18)8-9-22-28(24,25)21-12-19(26-4)14(2)11-20(21)27-5/h6-7,10-12,22-23H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUKVZXSEVWMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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